molecular formula C16H16BrN3O2 B2656486 N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide CAS No. 1251604-65-5

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

Cat. No. B2656486
CAS RN: 1251604-65-5
M. Wt: 362.227
InChI Key: DNWGRLVDCBEWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide, commonly known as BTQA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Pharmacological Activities

Research on derivatives closely related to N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide reveals significant pharmacological potentials, including analgesic, anti-inflammatory, and antibacterial properties. Compounds exhibiting structural similarities, such as 2-phenyl-(3,4-dihydro-4-oxoquinazolin-3-yalc)e to acetamides, have demonstrated pronounced analgesic and anti-inflammatory activities comparable to standard drugs like pentazocine and aspirin in experimental animals without showing any abnormality up to 1500 mg/kg body weight (N. Gopa, E. Porchezhian, G. Sarma, 2001). Another study on the synthesis of some 6-bromo quinazolinone derivatives highlighted their pharmacological importance, including anti-inflammatory, analgesic, and anti-bacterial activities, showcasing the therapeutic potential of such compounds (Ch. Rajveer, D. Kumaraswamy, S. Sudharshini, B. Rathinaraj, 2010).

Antimicrobial and Antitumor Activities

Further investigations into the antimicrobial and antitumor applications of quinazolinone derivatives reveal their broad-spectrum potential. Synthesized compounds were found to exhibit significant antibacterial activity against various strains like S. aureus, E. coli, P. vulgaris, and K. pneumoniae, pointing towards their utility in combating bacterial infections (I. Singh, H. Kaur, Sunil Kumar, Arun Kumar, Ashok Kumar, 2010). Additionally, the synthesis of thiophene analogues of 5-chloro-5,8-dideazafolic acid, incorporating the quinazoline backbone, demonstrated inhibitors of tumor cell growth in culture, suggesting the potential of such compounds in antitumor therapies (R. Forsch, Joel E. Wright, A. Rosowsky, 2002).

Antituberculosis and Antiviral Efficacy

Quinazolinone derivatives also show promise in antituberculosis and antiviral applications. Novel compounds with a quinazolinone core were synthesized and evaluated for their antituberculosis activity, displaying potential as therapeutic agents against tuberculosis (Yuefei Bai, Li-juan Wang, Yu Chen, Lei Yuan, W. Xu, Tiemin Sun, 2011). Moreover, certain derivatives have been identified with distinct antiviral activity against viruses such as Herpes simplex and vaccinia, indicating their potential in antiviral therapy (P. Selvam, N. Murugesh, M. Chandramohan, C. Pannecouque, E. De Clercq, 2010).

properties

IUPAC Name

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h2,4,6,8,10H,1,3,5,7,9H2,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNWGRLVDCBEWDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-bromophenyl)-2-(4-oxo-5,6,7,8-tetrahydroquinazolin-3(4H)-yl)acetamide

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